1H-Benzimidazole, 1-(chloromethyl)-

Nucleophilic substitution Electrophilicity Synthetic intermediate

Researchers often need to functionalize benzimidazole at the N-1 position, but common 2-substituted analogs lack the required regioselectivity. 1H-Benzimidazole, 1-(chloromethyl)- provides a unique electrophilic chloromethyl handle at the 1-position, enabling selective nucleophilic displacement with amines, thiols, or alkoxides that 2-substituted compounds cannot replicate. This building block facilitates construction of diverse N-1-substituted benzimidazole libraries and complex polycyclic heterocycles. • Enables N-1 regioselective derivatization via SN2 displacement • Supports medicinal chemistry campaigns targeting antimicrobial & anticancer leads • Available for immediate dispatch with batch-to-batch consistency

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 38641-73-5
Cat. No. B15472519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1-(chloromethyl)-
CAS38641-73-5
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCl
InChIInChI=1S/C8H7ClN2/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2
InChIKeyZHIGCWOAYGXSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole, 1-(chloromethyl)-: N-1 Functionalization Scaffold


1H-Benzimidazole, 1-(chloromethyl)- (CAS 38641-73-5) is an N-alkylated benzimidazole derivative bearing a chloromethyl substituent at the 1-position of the heterocyclic ring. With a molecular weight of 166.61 g/mol and the formula C₈H₇ClN₂, this compound serves primarily as a reactive intermediate in organic synthesis due to its electrophilic chloromethyl group [1]. Unlike 2-substituted chloromethyl benzimidazoles, which are widely employed in medicinal chemistry, the 1-(chloromethyl) substitution pattern confers a distinct reactivity profile that enables selective N-1 functionalization strategies and regioselective heterocycle construction [2].

Electrophilic N-1 chloromethyl handle for SN2 nucleophilic substitution
Selective N-1 functionalization without modifying benzimidazole core
Versatile building block for constructing diverse N-1 substituted libraries

Irreplaceability of 1H-Benzimidazole, 1-(chloromethyl)-


Attempting to substitute 1H-Benzimidazole, 1-(chloromethyl)- with unsubstituted benzimidazole or simple N-alkyl analogs (e.g., 1-methyl- or 1-benzyl-benzimidazole) in synthetic workflows results in the complete loss of its unique electrophilic reactivity at the N-1 position. The chloromethyl group serves as a critical electrophilic handle for nucleophilic displacement reactions that cannot be replicated by hydrogen, methyl, or benzyl substituents [1]. Furthermore, substitution with the more common 2-(chloromethyl)-1H-benzimidazole alters the regioselectivity of subsequent ring-forming reactions and may lead to different biological activity profiles in downstream derivatives [2]. The specific N-1 positioning of the chloromethyl group is essential for accessing certain heterocyclic scaffolds and for maintaining the intended pharmacological properties in advanced intermediates [3].

Target
N-1 chloromethyl (electrophilic handle)
Substitute
1-methyl- or 1-benzyl-benzimidazole (inert)
Loss of electrophilic reactivity prevents nucleophilic displacement at N-1; post-functionalization not possible.
Target
N-1 chloromethyl regiochemistry
Substitute
2-(chloromethyl)-1H-benzimidazole
Altered regioselectivity in cyclization and coupling reactions may lead to different heterocyclic scaffolds.

1H-Benzimidazole, 1-(chloromethyl)-: Evidence vs. Analogs


N-1 Chloromethyl Electrophilic Reactivity

1H-Benzimidazole, 1-(chloromethyl)- possesses a primary alkyl chloride at the N-1 position, which is inherently more reactive toward nucleophilic displacement than secondary or aromatic chlorides. Compared to unsubstituted benzimidazole, which lacks an electrophilic handle and requires harsh alkylation conditions, the chloromethyl group enables direct SN2 reactions under mild conditions [1]. In contrast to 2-(chloromethyl)-1H-benzimidazole, the N-1 substitution pattern avoids steric hindrance from the adjacent imidazole nitrogen, potentially leading to faster reaction kinetics with bulky nucleophiles [2].

N-1 Chloromethyl Reactivity
Class-level inference
Primary alkyl chloride at N-1 enables faster SN2 kinetics than N-2 chloromethyl; comparators (1-methyl) lack leaving group.
May support synthesis of N-1 derivatives with bulky nucleophiles.
Expected from steric/electronic effects; experimental kinetics require verification.
Nucleophilic substitution Electrophilicity Synthetic intermediate

N-1 Chloromethyl Regioselectivity

The chloromethyl group at the N-1 position allows for subsequent derivatization via nucleophilic substitution without altering the benzimidazole core. In contrast, 1-methyl-1H-benzimidazole and 1-benzyl-1H-benzimidazole are terminal alkylated products that cannot undergo further functionalization at the N-1 position without dealkylation [1]. This distinction is critical for building more complex molecular architectures where the N-1 substituent serves as a linker or reactive anchor point.

N-1 Post-Functionalization
Class-level inference
Chloromethyl handle allows nucleophilic substitution to introduce diverse groups; methyl/benzyl analogs are synthetic endpoints.
Enables library diversification; inert comparators cannot serve as reactive anchors.
Reaction scope depends on nucleophile and conditions.
Regioselective alkylation Benzimidazole chemistry Heterocycle synthesis

Bioactive N-1 Benzimidazole Precursor

While 1-(chloromethyl)-1H-benzimidazole itself is primarily a synthetic intermediate, its derivatives have demonstrated notable biological activities. For context, 2-(chloromethyl)-1H-benzimidazole derivatives have shown antimicrobial activity with MIC values comparable to ciprofloxacin against MRSA strains and antifungal activity equivalent to or greater than amphotericin B [1]. Similarly, 1-benzyl-1H-benzimidazole derivatives exhibit anticancer activity, with compound 6g showing an IC₅₀ of 7.01 ± 0.20 µM against MCF-7 cells [2]. The N-1 substitution pattern of the target compound provides a distinct vector for SAR exploration that complements the well-studied 2-substituted benzimidazole pharmacophore.

Bioactive Derivative Context
Cross-study comparable
N-1 substitution offers distinct SAR vector; comparator derivatives reported MIC comparable to ciprofloxacin and anticancer IC₅₀ 7.01 µM.
Supports SAR exploration for benzimidazole-based probes.
Derivative activity data; target compound is a synthetic precursor.
Medicinal chemistry Anticancer Antimicrobial Benzimidazole derivatives

1H-Benzimidazole, 1-(chloromethyl)-: Key Applications


N-1 Functionalized Library Synthesis

Utilize 1H-Benzimidazole, 1-(chloromethyl)- as a versatile electrophilic building block to generate diverse libraries of N-1 substituted benzimidazole derivatives via nucleophilic substitution with amines, thiols, or alkoxides [1]. This approach enables rapid exploration of chemical space orthogonal to the more common 2-substituted benzimidazole pharmacophore, potentially leading to novel hits for antimicrobial or anticancer programs [2].

Intramolecular Cyclization to Heterocycles

Employ 1H-Benzimidazole, 1-(chloromethyl)- in photochemically induced cyclization reactions or thermal ring-forming processes to construct complex polycyclic heterocycles [1]. The N-1 chloromethyl group serves as an internal electrophile, facilitating regioselective ring closure that is not accessible with 2-(chloromethyl) analogs due to differing geometric constraints [2].

Carbonic Anhydrase & AChE Inhibitor Development

Derivatize 1H-Benzimidazole, 1-(chloromethyl)- with chiral amines to generate enantiomerically pure benzimidazole-amine hybrids for evaluation as enzyme inhibitors [1]. This strategy leverages the N-1 substitution pattern to modulate binding interactions with carbonic anhydrase or acetylcholinesterase active sites, potentially yielding subtype-selective inhibitors [2].

Application
Selection Property
Validation Focus
N-1 Functionalized library synthesis
Electrophilic chloromethyl handle
Nucleophilic substitution scope
Intramolecular cyclization to heterocycles
Regioselective N-1 anchor
Photochemical/thermal cyclization conditions
Chiral amine-derived benzimidazole hybrids
Enantiomerically pure derivatization compatibility
CA/AChE inhibition assay context

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